benzyl cyclopent-3-ene-1-carboxylate
Overview
Description
benzyl cyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.10 g/mol . It features a five-membered cyclopentene ring fused with a benzyl ester group. This compound is known for its unique chemical structure, which includes multiple bonds, aromatic rings, and ester functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl cyclopent-3-enecarboxylate can be achieved through a one-pot method. This involves the conversion of benzyl cyclopent-3-enecarboxylate into a mixture of hydroxy allylic esters using diphenyl diselenide, hydrogen peroxide (H2O2), and tert-butyl hydroperoxide in dry dichloromethane (CH2Cl2) . The reaction conditions are optimized to ensure high yields and purity of the product.
Industrial Production Methods: While specific industrial production methods for benzyl cyclopent-3-enecarboxylate are not widely documented, the one-pot synthesis method mentioned above can be scaled up for industrial applications. The use of environmentally friendly reagents like diphenyl diselenide and hydrogen peroxide aligns with modern trends in sustainable organic synthesis .
Chemical Reactions Analysis
Types of Reactions: benzyl cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Electrophilic Addition: The double bond in the cyclopentene ring can participate in electrophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Electrophiles: Diphenyl diselenide for electrophilic addition.
Major Products Formed:
Hydroxy Allylic Esters: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
benzyl cyclopent-3-ene-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl cyclopent-3-enecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis, releasing the active cyclopentene moiety, which can then interact with biological targets. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Cyclopent-3-enecarboxylic Acid: Shares the cyclopentene ring but lacks the benzyl ester group.
Benzyl Cyclopentane Carboxylate: Similar structure but with a saturated cyclopentane ring instead of a cyclopentene ring.
Uniqueness: benzyl cyclopent-3-ene-1-carboxylate is unique due to its combination of a cyclopentene ring and a benzyl ester group, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C13H14O2 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
benzyl cyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C13H14O2/c14-13(12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-7,12H,8-10H2 |
InChI Key |
YCKIMXZHBPIYML-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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